molecular formula C15H17NO4S B6751425 Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate

Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate

Cat. No.: B6751425
M. Wt: 307.4 g/mol
InChI Key: GSKXUQWIRBOKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea under basic conditions.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Isopropylamine, various halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-oxo-2-(methylamino)ethoxy]-1-benzothiophene-2-carboxylate
  • Methyl 4-[2-oxo-2-(ethylamino)ethoxy]-1-benzothiophene-2-carboxylate
  • Methyl 4-[2-oxo-2-(propylamino)ethoxy]-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate is unique due to the presence of the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-9(2)16-14(17)8-20-11-5-4-6-12-10(11)7-13(21-12)15(18)19-3/h4-7,9H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKXUQWIRBOKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=C2C=C(SC2=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.